molecular formula C10H12O B3045217 7-Methylisochroman CAS No. 103261-92-3

7-Methylisochroman

Cat. No.: B3045217
CAS No.: 103261-92-3
M. Wt: 148.2 g/mol
InChI Key: DPAZMNCYCPNPMT-UHFFFAOYSA-N
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Description

7-Methylisochroman is an organic compound belonging to the class of isochromans, which are oxygen-containing heterocyclic compounds. . Isochromans are known for their diverse biological activities and are often found in natural products.

Scientific Research Applications

7-Methylisochroman has several applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and natural products.

    Biology: Isochromans, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methylisochroman can be synthesized through various methods. One common approach involves the cyclocondensation of arylethanol with diethoxymethane under the catalysis of boron trifluoride etherate . Another method includes the reduction of 2-(3,5-dimethoxy-4-methylphenyl) ethanolic acid using lithium aluminium hydride, followed by cyclocondensation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Methylisochroman undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isochroman ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl, halogen, or other functional groups.

Mechanism of Action

The mechanism of action of 7-Methylisochroman involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

  • 6-Hydroxy-8-methoxy-3-methylisochroman-1-one
  • 6,8-Dihydroxy-3-methylisochroman-1-one
  • 6-Hydroxy-3-methylisochroman-5-carboxylic acid

Comparison: 7-Methylisochroman is unique due to its specific substitution pattern on the isochroman ring Compared to similar compounds, it may exhibit different biological activities and chemical reactivity due to the presence of the methyl group at the 7-position

Properties

IUPAC Name

7-methyl-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAZMNCYCPNPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCOC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602272
Record name 7-Methyl-3,4-dihydro-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103261-92-3
Record name 7-Methyl-3,4-dihydro-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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